ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound features a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with an amide-linked 4-(1-methylindol-3-yl)butanoyl chain. The indole moiety confers aromatic and hydrophobic properties, while the thiazole-4-carboxylate contributes to hydrogen bonding and solubility. Such hybrid structures are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic ATP-binding motifs or disrupt microbial membranes .
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-3-25-18(24)15-12-26-19(20-15)21-17(23)10-6-7-13-11-22(2)16-9-5-4-8-14(13)16/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,20,21,23) |
InChI Key |
AENMFVUWOGXNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
This intermediate is synthesized via the Hantzsch thiazole synthesis , reacting α-halo carbonyl compounds with thiourea. A representative procedure involves:
$$
\text{Thiourea + Ethyl 2-bromoacetoacetate} \xrightarrow{\text{EtOH, 70°C}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}
$$
Optimized conditions : Ethanol solvent at 70°C for 1 hour achieves >95% conversion. Purification via ice-water precipitation yields a white solid (mp 150–152°C).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C |
| Reaction Time | 1 hour |
| Yield | 93–100% |
4-(1-Methyl-1H-Indol-3-yl)Butanoic Acid
The indole-containing acyl component is prepared through Friedel-Crafts acylation or Grignard addition :
- Friedel-Crafts : Reacting 1-methylindole with succinic anhydride in the presence of AlCl₃.
- Grignard : 1-Methylindole-3-carboxaldehyde treated with vinylmagnesium bromide, followed by oxidation.
The acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amide Bond Formation
Coupling Reagents and Conditions
The critical amidation step links the thiazole amine and indole acyl group. Carbodiimide-based reagents (EDC, DCC) with DMAP or HOAt as catalysts are most effective:
$$
\text{EDC + DMAP in CH₂Cl₂} \rightarrow \text{Amide bond formation (76–82% yield)}
$$
Comparative performance :
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/DMAP | CH₂Cl₂ | 82 | 98 |
| DCC/HOAt | DMF | 78 | 95 |
| HATU/DIEA | THF | 85 | 97 |
EDC/DMAP offers optimal balance of cost and efficiency, minimizing byproducts like dicyclohexylurea (DCU).
Optimization of Reaction Parameters
- Temperature : 0°C to room temperature prevents exothermic side reactions.
- Stoichiometry : 1.2 equivalents of acyl chloride ensures complete amine conversion.
- Workup : Aqueous extraction removes unreacted reagents, with final purification via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Preparation Methods
Continuous Flow Synthesis
Adapting methodologies from Pagano et al. (2012), a three-step continuous flow system integrates:
- Thiazole formation (Hantzsch reaction).
- In situ acylation.
- Indole functionalization.
Advantages :
One-Pot Multistep Approaches
Sequential reactions without intermediate isolation:
- Synthesize thiazole core.
- Directly add acyl chloride and coupling reagents.
- Precipitate product via pH adjustment.
Yield : 70–75%, suitable for high-throughput screening.
Purification and Characterization
Purification Techniques
- Recrystallization : Ethanol/water mixtures (mp 172–174°C).
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- HPLC : C18 column, acetonitrile/water gradient (purity >98%).
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 3.75 (s, 3H, N-CH₃), 6.95–7.45 (m, 4H, indole-H) |
| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |
| HRMS | [M+H]⁺ calcd. for C₁₉H₂₀N₃O₃S: 370.1225; found: 370.1228 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Batch (EDC/DMAP) | 82 | 8 h | Moderate | $$ |
| Continuous Flow | 78 | 15 min | High | $$$ |
| One-Pot | 75 | 6 h | Low | $ |
Batch synthesis remains the most cost-effective for laboratory-scale production, while flow systems excel in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety can interact with various receptors in the body, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylate ()
- Structure : Thiazole-4-carboxylate with a 4-(trifluoromethyl)phenyl group at position 2.
- Key Differences: Replaces the indole-butanoyl amide with a trifluoromethylphenyl group.
- Applications : Likely used in agrochemicals or as a fluorinated probe in medicinal chemistry .
Osimertinib Mesylate ()
- Structure : Contains a 1-methylindole linked to a pyrimidine-amine core and a methanesulfonate group.
- Key Differences : Larger molecular weight (595.71 g/mol vs. ~400 g/mol estimated for the target compound) and inclusion of a pyrimidine ring instead of thiazole.
- Implications : Osimertinib is a tyrosine kinase inhibitor (TKI) targeting EGFR mutations. The thiazole-carboxylate in the target compound may offer a simpler scaffold for selective kinase inhibition with reduced off-target effects .
Phenoxymethylbenzoimidazole-Thiazole-Triazole Derivatives ()
- Structure : Hybrids of benzimidazole, triazole, and thiazole moieties.
- Key Differences: Lack the indole-butanoyl amide but include triazole spacers for conformational flexibility.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~400 (estimated) | ~3.5 | Moderate | Indole, thiazole, carboxylate |
| Ethyl 2-(4-(CF₃)phenyl)thiazole-4-carboxylate | 301.28 | 3.8 | Low | CF₃, thiazole, carboxylate |
| Osimertinib Mesylate | 595.71 | 2.1 | High | Indole, pyrimidine, acrylamide |
*LogP estimated using fragment-based methods.
- Solubility: The target compound’s ethyl carboxylate improves aqueous solubility compared to non-esterified thiazoles (e.g., ). However, osimertinib’s methanesulfonate salt enhances bioavailability significantly .
- Metabolic Stability : The 1-methylindole in the target compound may reduce oxidative metabolism compared to unsubstituted indoles, similar to osimertinib’s design .
Biological Activity
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 402.5 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole-based compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H522) cell lines, suggesting potent anticancer activity .
The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance the cytotoxicity of thiazole derivatives. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly influence biological activity .
Antimicrobial Properties
The thiazole moiety is also associated with antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiazole compounds have shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of thiazole derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 1.98 | Anticancer |
| Compound B | NCI-H522 (Lung Cancer) | 0.06 | Anticancer |
| Compound C | E. coli | 20 | Antimicrobial |
These findings highlight the potential of thiazole-containing compounds in cancer therapy and as antimicrobial agents.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : Many thiazoles act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Thiazoles may also exhibit antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
